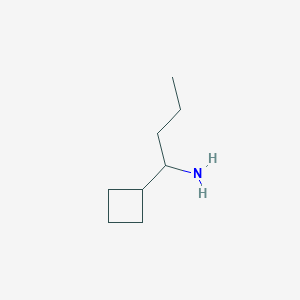![molecular formula C17H25F3N2O3S B2577832 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide CAS No. 2319720-65-3](/img/structure/B2577832.png)
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide, also known as TFETPS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide blocks the Kv1.3 channel by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which in turn inhibits the activation and proliferation of T lymphocytes. This mechanism of action has been confirmed through electrophysiological studies and molecular modeling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its role as a Kv1.3 channel blocker, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2 and IFN-γ. It has also been found to induce apoptosis in T lymphocytes. These effects suggest that this compound may have potential therapeutic applications in immune-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide has several advantages as a research tool. It is a highly selective blocker of the Kv1.3 channel, which allows for specific targeting of this channel in experiments. It is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, this compound has some limitations. It is a relatively complex molecule to synthesize, which can limit its availability and increase its cost. Additionally, its selectivity for the Kv1.3 channel may limit its use in experiments that involve other ion channels.
Zukünftige Richtungen
There are several future directions for research on 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide. One area of interest is its potential therapeutic applications in immune-related diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of interest is the development of new Kv1.3 channel blockers based on the structure of this compound. These compounds may have improved selectivity and potency compared to this compound. Finally, there is a need for further studies on the mechanism of action of this compound and its effects on other ion channels and physiological processes.
Synthesemethoden
The synthesis of 4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide involves the reaction of 4-propoxybenzenesulfonyl chloride with N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]amine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
4-Propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of certain ion channels in various physiological processes. It has been found to be a potent and selective blocker of the voltage-gated potassium channel Kv1.3. This channel is expressed in T lymphocytes and plays a critical role in the activation and proliferation of these cells. Therefore, this compound has been used to study the role of Kv1.3 in various immune-related diseases such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.
Eigenschaften
IUPAC Name |
4-propoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N2O3S/c1-2-11-25-15-3-5-16(6-4-15)26(23,24)21-12-14-7-9-22(10-8-14)13-17(18,19)20/h3-6,14,21H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAFTDKXXKNMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

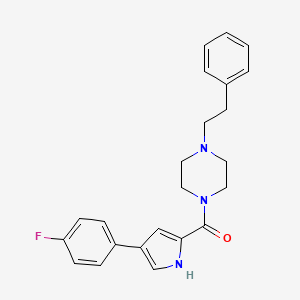
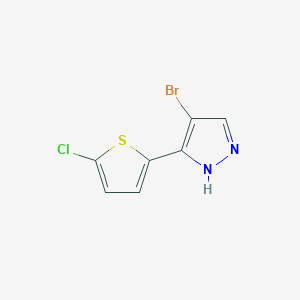
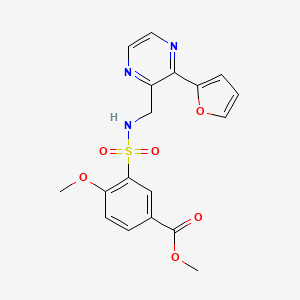
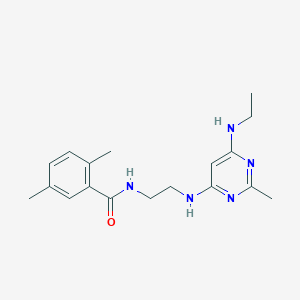
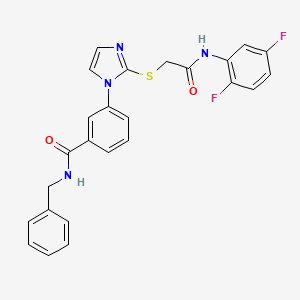
![4-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2577755.png)
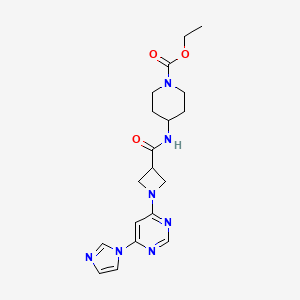
![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)
![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)
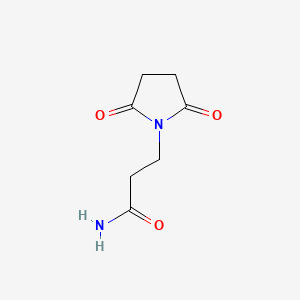
![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)
